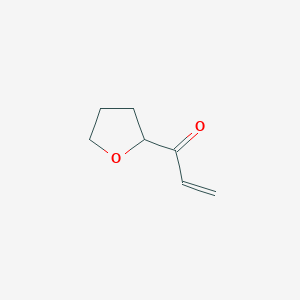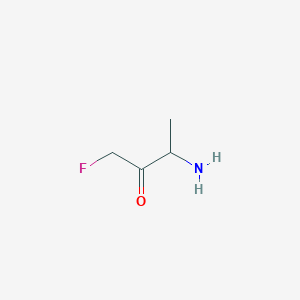![molecular formula C10H11NO2S B15324522 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol is an organic compound that features a thiazole ring fused with a phenol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxymethyl and phenol groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol typically involves the reaction of a thiazole derivative with a phenol derivative under specific conditions. One common method includes the use of paraformaldehyde and a base to introduce the hydroxymethyl group into the thiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent quality and yield.
化学反应分析
Types of Reactions
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of phenol derivatives with different functional groups.
科学研究应用
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenol groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
4-Hydroxybenzyl alcohol: A compound with similar hydroxymethyl and phenol groups, known for its antioxidant and anti-inflammatory properties.
Uniqueness
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol is unique due to the presence of the thiazole ring, which imparts additional chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and expands its range of applications in scientific research and industry.
属性
分子式 |
C10H11NO2S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H11NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6H2 |
InChI 键 |
CQCVSXXDUMTFCR-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)








![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)

![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)


